6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a compound that features a pyrrolidine ring fused to a dihydropyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with a dihydropyridazinone structure. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidine ring.
Functional Group Transformations: Functionalization of preformed pyrrolidine rings, such as proline derivatives, can be used to introduce the necessary substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and dihydropyridazinone analogs. Examples are pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to its specific structural features that confer distinct biological activities. The combination of the pyrrolidine ring with the dihydropyridazinone moiety allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Properties
CAS No. |
2703782-51-6 |
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Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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